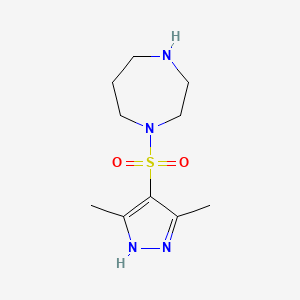
8-Methoxy-6-methyl-2-phenyl-2,3-dihydro-4H-chromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Metoxi-6-metil-2-fenil-2,3-dihidro-4H-cromen-4-ona es un compuesto heterocíclico que pertenece a la familia de las cromenas. Las cromenas son compuestos bicíclicos que contienen un anillo de benceno fusionado a un anillo de pirano. Este compuesto específico se caracteriza por la presencia de grupos metoxi, metil y fenil unidos al núcleo de la cromena. Las cromenas son conocidas por sus diversas actividades biológicas y son de gran interés en química medicinal.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 8-Metoxi-6-metil-2-fenil-2,3-dihidro-4H-cromen-4-ona típicamente involucra reacciones de varios pasos a partir de compuestos aromáticos más simples. Un método común implica la ciclización de derivados de resorcinol con aldehídos apropiados en condiciones ácidas o básicas. Por ejemplo, el resorcinol puede reaccionar con ácido 3-cloropropanoico para formar 7-hidroxicroman-4-ona, que luego puede sufrir reacciones adicionales para introducir los grupos metoxi, metil y fenil .
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar versiones optimizadas de los métodos de síntesis de laboratorio, a menudo utilizando reactores de flujo continuo para mejorar el rendimiento y la pureza. Los catalizadores y los solventes se eligen para maximizar la eficiencia y minimizar el impacto ambiental. El uso de principios de química verde, como el empleo de catalizadores y solventes reciclables, se está volviendo cada vez más común en entornos industriales .
Análisis De Reacciones Químicas
Tipos de Reacciones
8-Metoxi-6-metil-2-fenil-2,3-dihidro-4H-cromen-4-ona puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse para introducir grupos funcionales adicionales o para formar derivados de quinona.
Reducción: Las reacciones de reducción se pueden utilizar para modificar el anillo de cromena o para reducir cualquier grupo carbonilo presente.
Sustitución: Las reacciones de sustitución electrófila y nucleófila pueden introducir nuevos sustituyentes en el anillo aromático o en el núcleo de la cromena.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y trióxido de cromo (CrO₃).
Reducción: Los agentes reductores como el borohidruro de sodio (NaBH₄) y el hidruro de litio y aluminio (LiAlH₄) se utilizan con frecuencia.
Productos Principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados de quinona, mientras que las reacciones de sustitución pueden producir una variedad de cromenas sustituidas con diferentes grupos funcionales .
Aplicaciones Científicas De Investigación
8-Metoxi-6-metil-2-fenil-2,3-dihidro-4H-cromen-4-ona tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas y como compuesto modelo en el estudio de mecanismos de reacción.
Biología: El compuesto se investiga por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas, anticancerígenas y antiinflamatorias.
Medicina: La investigación está en curso para explorar su potencial como agente terapéutico, particularmente en el tratamiento del cáncer y las enfermedades infecciosas.
Industria: Se utiliza en el desarrollo de nuevos materiales, como polímeros y tintes, debido a sus propiedades químicas únicas
Mecanismo De Acción
El mecanismo de acción de 8-Metoxi-6-metil-2-fenil-2,3-dihidro-4H-cromen-4-ona involucra su interacción con varios objetivos moleculares y vías. Por ejemplo, su actividad anticancerígena puede atribuirse a su capacidad para inducir la apoptosis en las células cancerosas al interactuar con proteínas y enzimas específicas involucradas en las vías de muerte celular. El compuesto también puede inhibir el crecimiento de microorganismos al interrumpir sus membranas celulares o interferir con procesos metabólicos esenciales .
Comparación Con Compuestos Similares
Compuestos Similares
6-Metoxi-2-fenil-4H-cromen-4-ona: Similar en estructura pero carece del grupo metil en la posición 6.
8-Metoxi-2-fenil-4H-cromen-4-ona: Similar pero carece del grupo metil en la posición 6.
2-Fenil-4H-cromen-4-ona: Carece de los grupos metoxi y metil.
Unicidad
8-Metoxi-6-metil-2-fenil-2,3-dihidro-4H-cromen-4-ona es única debido a la disposición específica de sus sustituyentes, que puede influir significativamente en su reactividad química y actividad biológica.
Propiedades
Número CAS |
5461-99-4 |
|---|---|
Fórmula molecular |
C17H16O3 |
Peso molecular |
268.31 g/mol |
Nombre IUPAC |
8-methoxy-6-methyl-2-phenyl-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C17H16O3/c1-11-8-13-14(18)10-15(12-6-4-3-5-7-12)20-17(13)16(9-11)19-2/h3-9,15H,10H2,1-2H3 |
Clave InChI |
DVKYEWQUGKCKRF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C(=C1)OC)OC(CC2=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-Iodothieno[2,3-b]pyridine](/img/structure/B11854114.png)
![1-(4-Fluoro-2-methylphenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11854122.png)

![4-[(4-Cyanonaphthalen-1-yl)amino]-4-oxobutanoic acid](/img/structure/B11854136.png)
![5-bromo-3-(trifluoromethyl)-7H-pyrrolo[2,3-c]pyridazine](/img/structure/B11854138.png)


![(3S)-1-[tert-butyl(dimethyl)silyl]oxy-4,4-dimethylhex-5-en-3-ol](/img/structure/B11854184.png)
![4-(8-Hydroxy-7,8-dihydro[1,3]dioxolo[4,5-g]isoquinolin-6(5h)-yl)butan-2-one](/img/structure/B11854186.png)
